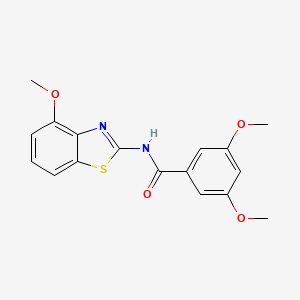

3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRNXVCOMPVCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-methoxy-1,3-benzothiazol-2-amine.

Amide Bond Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid reacts with 4-methoxy-1,3-benzothiazol-2-amine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations :

- Benzothiazole Substitution : The position and nature of substitutions on the benzothiazole ring significantly alter electronic and steric profiles. For example, the 4-methoxy group in the target compound provides electron-donating effects, whereas the 6-methyl group in offers steric bulk without electronic donation.

- Benzamide Modifications : All analogs retain the 3,5-dimethoxybenzamide core, but additional groups (e.g., N-benzyl in ) introduce steric hindrance or alter lipophilicity.

Physicochemical Properties

- Solubility : The 4-methoxy group on the benzothiazole in the target compound likely improves aqueous solubility compared to the 6-methyl analog . The pyrrolidinylsulfonyl group in further enhances solubility due to its polar sulfonyl moiety.

Biological Activity

3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound classified as a benzamide. Its structure features methoxy groups at positions 3 and 5 on the benzamide ring and an additional methoxy group on the benzothiazole ring. This unique configuration contributes to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16N2O4S |

| Molecular Weight | 348.38 g/mol |

| CAS Number | 476276-58-1 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 3,5-dimethoxybenzoic acid and 4-methoxy-1,3-benzothiazol-2-amine.

- Amide Bond Formation : The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent (e.g., EDC or DCC) in the presence of a base like triethylamine.

- Purification : The crude product is purified through recrystallization or column chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antibacterial and Antifungal Activity

The compound has also shown significant antibacterial and antifungal properties. In vitro studies revealed that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as fungi like Candida albicans. The mode of action is believed to involve disruption of microbial cell membranes.

Case Studies

- Breast Cancer Cell Lines : In a controlled study, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells. IC50 values were determined to be around 15 µM.

- Antifungal Activity : A separate investigation into its antifungal properties found that at a concentration of 20 µg/mL, the compound inhibited fungal growth by over 70% compared to untreated controls.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation pathways.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Regulation : The compound has been shown to modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3,5-dimethoxybenzoyl chloride) with a 4-methoxy-1,3-benzothiazol-2-amine precursor under basic conditions. Key steps include:

- Solvent Selection : Dichloromethane or chloroform with triethylamine to neutralize HCl byproducts .

- Temperature Control : Room temperature or mild heating (40–60°C) to prevent decomposition of the benzothiazole ring.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (yields ~65–75%) .

- Data Contradictions : Some studies report lower yields (~50%) due to steric hindrance from the 4-methoxy group on the benzothiazole ring, requiring longer reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ 10–12 ppm, broad) .

- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, methoxy carbons at ~55–60 ppm .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~373) and fragmentation patterns .

Advanced Research Questions

Q. How does the 4-methoxy substitution on the benzothiazole ring influence binding affinity to biological targets (e.g., kinases or DNA gyrase)?

- Methodological Answer :

- Comparative SAR Studies : Replace the 4-methoxy group with halogens (Cl, Br) or methyl groups to evaluate steric/electronic effects.

- Docking Simulations : Use software like AutoDock Vina to model interactions with ATP-binding pockets or DNA-intercalation sites .

- Key Findings : The 4-methoxy group enhances π-π stacking with aromatic residues (e.g., Tyr-86 in DNA gyrase) but reduces solubility .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure, particularly regarding amide conformation?

- Methodological Answer :

- Software Tools : SHELX for refinement and WinGX/ORTEP for visualization .

- Key Parameters :

- Torsion Angles : Amide C-N-C-S dihedral angles (typically 160–180° for planar conformation).

- Hydrogen Bonding : Intermolecular N-H···N or N-H···O interactions stabilize crystal packing .

Q. How can contradictory bioactivity data (e.g., antiviral vs. anticancer) be reconciled through experimental design?

- Methodological Answer :

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify off-target effects.

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map signaling pathways (e.g., NF-κB or p53) .

- Case Study : A structurally related benzothiazole exhibited dual antiviral (EBOV EC₅₀ = 2.5 µM) and antiproliferative activity (HeLa IC₅₀ = 8.7 µM) via ROS modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.